molecular formula C55H77N15O11 B12115965 Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI)

Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI)

Cat. No.: B12115965
M. Wt: 1124.3 g/mol
InChI Key: WBBTXKGNCKTYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) is a synthetic peptide derivative of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. The modification at the 7th position with N-methyl-D-phenylalanine enhances its stability and bioactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling of amino acids: Each amino acid, including N-methyl-D-phenylalanine, is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Thiol-containing peptides.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.

    Medicine: Explored for its potential therapeutic applications in treating conditions like inflammation, hypertension, and pain.

    Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) involves binding to bradykinin receptors (B1 and B2 receptors) on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects such as vasodilation, increased vascular permeability, and pain sensation. The modification with N-methyl-D-phenylalanine enhances its binding affinity and stability, making it more effective in eliciting these responses.

Comparison with Similar Compounds

Similar Compounds

    Bradykinin: The natural peptide from which Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) is derived.

    Des-Arg9-bradykinin: A bradykinin analog with a modification at the 9th position.

    Lys-bradykinin: A bradykinin analog with an additional lysine residue.

Uniqueness

Bradykinin, 7-(N-methyl-D-phenylalanine)-(9CI) is unique due to the specific modification at the 7th position, which enhances its stability and bioactivity compared to other bradykinin analogs. This makes it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H77N15O11/c1-68(44(31-36-19-9-4-10-20-36)49(76)66-40(30-35-17-7-3-8-18-35)47(74)65-38(53(80)81)22-12-26-62-55(59)60)51(78)41(33-71)67-46(73)39(29-34-15-5-2-6-16-34)64-45(72)32-63-48(75)42-23-13-27-69(42)52(79)43-24-14-28-70(43)50(77)37(56)21-11-25-61-54(57)58/h2-10,15-20,37-44,71H,11-14,21-33,56H2,1H3,(H,63,75)(H,64,72)(H,65,74)(H,66,76)(H,67,73)(H,80,81)(H4,57,58,61)(H4,59,60,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBTXKGNCKTYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H77N15O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1124.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.